Lturm34

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LTURM34は、DNA依存性タンパク質キナーゼ(DNA-PK)を選択的に阻害するために設計された化合物です。この酵素は、DNAの修復と維持に重要な役割を果たします。他のタンパク質キナーゼとは異なり、DNA-PKは、DNAの二重鎖切断を修復するために不可欠な非相同末端結合(NHEJ)修復経路に関与しています。 This compoundのDNA-PKに対する特異性は、DNA修復プロセスを研究する研究者にとって貴重なツールとなります .

2. 製法

合成経路: this compoundの合成経路には、いくつかのステップが含まれます。

出発物質: this compoundは、市販の出発物質から合成されます。

主要なステップ: これらには、環化反応と官能基の修飾が含まれます。

精製: この化合物は、クロマトグラフィー技術を使用して精製されます。

工業生産: this compoundは、主に科学調査のために研究室で製造されています。その特殊な用途のため、工業規模の製造方法は一般的に採用されていません。

準備方法

Synthetic Routes: The synthetic route for LTURM34 involves several steps

Starting Materials: this compound is synthesized from commercially available starting materials.

Key Steps: These include cyclization reactions and functional group modifications.

Purification: The compound is purified using chromatography techniques.

Industrial Production: this compound is primarily produced in research laboratories for scientific investigations. Industrial-scale production methods are not commonly employed due to its specialized use.

化学反応の分析

反応性: LTURM34は、通常の条件下では、ほとんど反応性を示しません。その主な目的は、反応性化合物ではなく、研究ツールとして使用することです。

一般的な試薬と条件:溶媒: ジメチルスルホキシド(DMSO)などの有機溶媒は、溶解と取り扱いに使用されます。

反応条件: this compoundを含む反応は、通常、室温またはわずかに高温で行われます。

安定性: この化合物は、標準的な保管条件下で安定です。

主要な生成物: this compound自体は、その合成の主要な生成物です。これは、他の反応には容易には参加しません。

科学的研究の応用

LTURM34は、さまざまな分野で応用されています。

がん研究: 研究者は、がん細胞におけるDNA修復経路を研究するためにthis compoundを使用しています。

創薬: これは、新規のDNA-PK阻害剤を設計するためのリード化合物として役立ちます。

放射線療法: DNA修復メカニズムを理解することは、放射線療法の有効性を向上させるのに役立ちます。

作用機序

LTURM34は、活性部位に結合することにより、DNA-PKを阻害します。これにより、DNA-PKがDNA修復に関与する下流の標的をリン酸化することができなくなります。NHEJ修復を阻害することにより、this compoundは、がん細胞をDNA損傷剤に対して感作します。

6. 類似の化合物との比較

This compoundは、DNA-PKに対する高い特異性を持つため、独特ですが、他の関連する化合物には以下が含まれます。

NU7441 (KU-57788): 別のDNA-PK阻害剤です。

NU7026: 構造的に関連する化合物です。

AZD7648: 新しいDNA-PK阻害剤です。

This compoundの選択性と効力は、DNA修復研究において貴重な資産であることを忘れないでください。 詳細な情報が必要な場合や、ご質問がある場合は、お気軽にお問い合わせください

類似化合物との比較

While LTURM34 is unique due to its high specificity for DNA-PK, other related compounds include:

NU7441 (KU-57788): Another DNA-PK inhibitor.

NU7026: A structurally related compound.

AZD7648: A newer DNA-PK inhibitor.

Remember that this compound’s selectivity and potency make it a valuable asset in DNA repair research. If you need further information or have additional questions, feel free to ask

特性

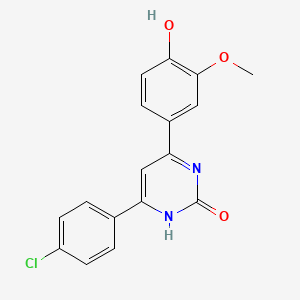

IUPAC Name |

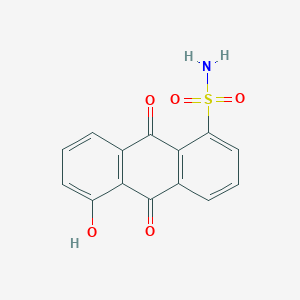

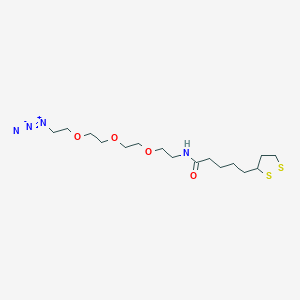

8-dibenzothiophen-4-yl-2-morpholin-4-yl-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c27-23-19-9-3-6-16(21(19)29-24(25-23)26-11-13-28-14-12-26)18-8-4-7-17-15-5-1-2-10-20(15)30-22(17)18/h1-10H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMSWOMXOZLOPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B608592.png)

![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid](/img/structure/B608605.png)